molecular formula C5H5ClMg B14244138 Magnesium;ethynylcyclopropane;chloride CAS No. 216006-64-3

Magnesium;ethynylcyclopropane;chloride

Cat. No.: B14244138
CAS No.: 216006-64-3
M. Wt: 124.85 g/mol
InChI Key: OSXAEVZRGCKZLH-UHFFFAOYSA-M
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Description

Magnesium; ethynylcyclopropane; chloride is a specialized organomagnesium compound featuring a cyclopropane ring substituted with an ethynyl group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antiviral agents like reverse transcriptase inhibitors . Its synthesis involves a two-step process starting from (1,1-dimethoxyethyl)cyclopropane, followed by elimination using a strong base (e.g., alkali metal or organic superbases). A key advantage of this method is reduced halide waste compared to traditional Seyferth-Gilbert alkyne synthesis, which generates stoichiometric halide byproducts .

Properties

CAS No.

216006-64-3

Molecular Formula

C5H5ClMg

Molecular Weight

124.85 g/mol

IUPAC Name

magnesium;ethynylcyclopropane;chloride

InChI

InChI=1S/C5H5.ClH.Mg/c1-2-5-3-4-5;;/h5H,3-4H2;1H;/q-1;;+2/p-1

InChI Key

OSXAEVZRGCKZLH-UHFFFAOYSA-M

Canonical SMILES

[C-]#CC1CC1.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;ethynylcyclopropane;chloride typically involves the reaction of ethynylcyclopropane with a magnesium source in the presence of a chloride ion. One common method is the Grignard reaction, where ethynylcyclopropane is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a chloride source to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other mechanochemical methods that ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Magnesium;ethynylcyclopropane;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethynylcyclopropane oxide, while reduction could produce ethynylcyclopropane hydrocarbons .

Mechanism of Action

The mechanism of action of magnesium;ethynylcyclopropane;chloride involves its interaction with various molecular targets and pathways. The magnesium ion can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The ethynylcyclopropane moiety can participate in cycloaddition reactions, while the chloride ion can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Organomagnesium Compounds

A. Ethylmagnesium Chloride

  • Structure : Linear Grignard reagent with the formula C₂H₅MgCl. Its reactivity arises from the polarized Mg–C bond, enabling nucleophilic additions .
  • Synthesis : Typically prepared by reacting ethyl chloride with magnesium metal in anhydrous ether.
  • Applications : Widely used in ketone and aldehyde alkylation. Unlike magnesium; ethynylcyclopropane; chloride, it lacks strained cyclic geometry, limiting its utility in synthesizing complex cyclopropane-containing pharmaceuticals .

B. Methylmagnesium Chloride

  • Structure: CH₃MgCl, another Grignard reagent with simpler alkyl functionality.
  • Reactivity: Less steric hindrance compared to ethynylcyclopropane derivatives, favoring rapid reactions with electrophiles. However, it cannot introduce cyclopropane motifs .
  • Safety : Pyrophoric, requiring strict handling under inert atmospheres—similar to magnesium; ethynylcyclopropane; chloride .

C. Isopropylmagnesium Chloride

  • Structure : (CH₃)₂CHMgCl, a bulkier Grignard reagent.
  • Utility : Prefers less hindered substrates due to steric effects. In contrast, the ethynylcyclopropane moiety in magnesium; ethynylcyclopropane; chloride enables targeted reactivity in strained systems .
Physicochemical Properties

Table 1 compares key properties of magnesium; ethynylcyclopropane; chloride with related compounds:

Property Magnesium; Ethynylcyclopropane; Chloride Ethylmagnesium Chloride Magnesium Chloride (MgCl₂)
Molecular Weight Not explicitly reported 89.51 g/mol 95.21 g/mol
Melting Point N/A (decomposes upon heating) ~150°C (decomposition) 714°C
Solubility in Water Reacts violently Reacts 54.3 g/100 mL (20°C)
Primary Use Pharmaceutical intermediates Organic synthesis Cement additive, biology
Reaction Efficiency and Waste Reduction

Magnesium; ethynylcyclopropane; chloride’s synthesis produces minimal halide waste (≤0.5 equivalents) due to optimized elimination steps, unlike traditional cyclopropane syntheses requiring ≥2 equivalents of halide byproducts . For example:

  • Seyferth-Gilbert Method : Generates stoichiometric HCl and phosphonate waste.
  • Novel Two-Step Process: Utilizes acid catalysts (e.g., FeCl₃) and methanol elimination, enhancing atom economy .

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